molecular formula C16H15NO4S B3377586 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid CAS No. 1339529-82-6

5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B3377586
CAS No.: 1339529-82-6
M. Wt: 317.4
InChI Key: ICMALNSCBVXOHG-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. Its structure includes a benzyloxycarbonyl (Cbz) group at position 5 and a carboxylic acid moiety at position 4 (Figure 1). The molecular formula is C₁₇H₁₅NO₄S, with a molecular weight of 329.37 g/mol . It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing antiplatelet agents and other heterocyclic derivatives. The Cbz group acts as a protective moiety for amines, while the carboxylic acid enhances solubility and facilitates further functionalization.

Properties

IUPAC Name

5-phenylmethoxycarbonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-15(19)14-12-7-9-22-13(12)6-8-17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,7,9,14H,6,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMALNSCBVXOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1SC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339529-82-6
Record name 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. One common method involves the condensation of a benzyloxycarbonyl group with a thieno-pyridine precursor. The reaction typically requires a base catalyst and is performed under controlled temperature conditions to ensure the stability of the intermediate products.

  • Industrial Production Methods: In an industrial setting, the production of 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid involves scalable synthesis processes. This often includes the use of high-pressure reactors and automated systems to manage reaction times, temperatures, and the purification of final products to achieve high yields and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three reactive sites:

  • Benzyloxycarbonyl (Cbz) group (carbamate protecting group)

  • Thieno[3,2-c]pyridine scaffold

  • Carboxylic acid moiety

Deprotection of the Benzyloxycarbonyl Group

The Cbz group is cleavable under catalytic hydrogenation or acidic conditions:

Reaction Conditions Product Source
HydrogenolysisH₂, Pd/C, MeOH/THF4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-carboxylic acid (free amine intermediate)
Acidic hydrolysisHBr in acetic acid or TFADeprotected amine and CO₂ release

Key Applications :

  • The deprotected amine is pivotal for further functionalization, such as peptide coupling (e.g., in kinase inhibitor synthesis) .

Carboxylic Acid Derivative Formation

The carboxylic acid participates in standard acyl transfer reactions:

Reaction Reagents/Conditions Product Source
AmidationEDCI/HOBt, amines (e.g., morpholine)Amide derivatives (e.g., 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine )
EsterificationSOCl₂, R-OHAlkyl or aryl esters
Mixed anhydride formationEthyl chloroformate, baseActivated intermediates for nucleophilic substitution

Example :
In kinase inhibitor synthesis, the acid is converted to an active ester (e.g., pentafluorophenyl ester) for coupling with amines .

Electrophilic Substitution on the Thienopyridine Core

The sulfur-containing heterocycle undergoes halogenation and cross-coupling:

Reaction Conditions Product Source
ChlorinationPOCl₃, PCl₅, reflux5-Chloro-thieno[3,2-c]pyridine derivatives
Suzuki couplingPd catalysts, boronic acidsBiaryl-functionalized derivatives (e.g., indole-substituted analogs)

Note :

  • Chlorination at position 7 of the pyridine ring is regioselective due to electronic effects .

Reductive Functionalization

The saturated 4H,5H,6H,7H-thienopyridine scaffold allows for reductive modifications:

Reaction Conditions Product Source
AlkylationLiAlH₄, formaldehyde5-Methyl derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine )
Reductive aminationNaBH(OAc)₃, aldehydesN-Alkylated analogs

Stability and Handling

  • Storage : Stable at room temperature under inert conditions .

  • Decomposition : Avoid strong acids/bases to prevent decarboxylation or Cbz cleavage .

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptor proteins. Its unique structure allows it to bind selectively to these targets, inhibiting or modifying their activity. The presence of both hydrophobic and hydrophilic regions enables it to traverse cellular membranes and engage in intracellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienopyridine Derivatives

5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic Acid
  • Structure : tert-Butoxycarbonyl (Boc) at position 5; carboxylic acid at position 3.
  • Molecular Formula: C₁₃H₁₇NO₄S; Molecular Weight: 283.34 g/mol .
  • Key Differences: The Boc group offers superior stability under acidic conditions compared to the benzyloxycarbonyl group, which is sensitive to hydrogenolysis . Positional isomerism (carboxylic acid at position 3 vs.
Prasugrel (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate)
  • Structure : Cyclopropyl-fluorophenyl ketone at position 5; acetate at position 2.
  • Molecular Formula: C₂₀H₂₀FNO₃S; Molecular Weight: 373.44 g/mol .
  • Key Differences :
    • Prasugrel is a prodrug requiring hepatic activation to its thiol metabolite, which irreversibly inhibits the P2Y₁₂ ADP receptor on platelets .
    • The fluorophenyl group enhances metabolic stability and receptor affinity compared to simpler substituents like benzyloxycarbonyl .
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic Acid
  • Structure: Ketone-linked butanoic acid at position 4.
  • Molecular Formula: C₁₂H₁₃NO₃S; Molecular Weight: 263.30 g/mol .

Physicochemical and Pharmacological Properties

Compound Solubility (aq.) LogP Bioactivity (IC₅₀) Key Applications
5-[(Benzyloxy)carbonyl]-4-carboxylic acid Moderate 2.1 N/A Synthetic intermediate
5-[(tert-Butoxy)carbonyl]-3-carboxylic acid Low 1.8 N/A Protected intermediate
Prasugrel Low 3.5 0.1 μM (P2Y₁₂) Antiplatelet therapy
4-Oxo-butanoic acid derivative High 0.9 Under study Metabolic research
  • Solubility: The carboxylic acid group in all derivatives improves aqueous solubility compared to non-polar analogs.
  • LogP : Prasugrel’s higher lipophilicity correlates with enhanced membrane penetration and oral bioavailability .

Biological Activity

5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15NO4S
  • Molecular Weight : 317.07217 Da
  • SMILES Notation : C1CN(C(C2=C1SC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the thieno[3,2-c]pyridine class have been studied for various pharmacological effects. These include:

  • Anticancer Activity : Compounds with similar structures have shown potential as inhibitors of key pathways involved in cancer cell proliferation. For instance, thieno[3,2-c]pyridines have been reported to exhibit activity against PI3Kα, a critical enzyme in cancer progression .
  • Antimicrobial Properties : Research indicates that thieno derivatives may possess antimicrobial activity. The structural features of these compounds often contribute to their interaction with biological targets such as enzymes and receptors .

The mechanism of action for compounds in this class typically involves:

  • Enzyme Inhibition : Many thieno derivatives act as enzyme inhibitors by binding to active sites or allosteric sites, thus modulating enzymatic activity.
  • Cellular Interaction : The compound may interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating various thieno derivatives indicated that certain modifications enhanced their inhibitory effects on cancer cell lines. For example, compounds with specific substitutions showed IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Evaluation : Related research has demonstrated that thieno compounds exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness often correlates with structural modifications that enhance lipophilicity or hydrogen bonding capabilities .

Data Table of Biological Activities

Activity TypeCompound ClassNotable Findings
AnticancerThieno derivativesInhibitory effects on PI3Kα; IC50 values < 1 µM
AntimicrobialThieno derivativesEffective against gram-positive and negative bacteria
Enzyme InhibitionThieno[3,2-c]pyridine derivativesModulation of key enzymes involved in cancer pathways

Scientific Research Applications

Medicinal Chemistry

The compound's thieno[3,2-c]pyridine structure is known for its biological activity. Research indicates that derivatives of thieno[3,2-c]pyridine exhibit antitumor and anti-inflammatory properties. The benzyloxycarbonyl group further enhances these properties by improving the pharmacokinetic profile of the molecule.

Case Studies

  • Antitumor Activity : Studies have shown that thieno[3,2-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine have been tested against various cancer cell lines with promising results.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and modification to create more complex molecules.

Applications in Synthesis

  • Synthesis of Novel Compounds : The compound can be used to synthesize other biologically active molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

Materials Science

The unique properties of 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine make it suitable for applications in materials science. Its ability to form stable complexes can be exploited in creating new materials with specific electronic or optical properties.

Potential Uses

  • Conductive Polymers : There is potential for this compound to be incorporated into conductive polymer matrices for use in electronic devices.

Q & A

Q. Table 1: Protecting Group Comparison

Protecting GroupReagentDeprotection MethodYield (%)Reference
CbzBenzyl chloroformateH₂/Pd-C85–90
BocBoc-anhydrideTFA/DCM75–80

Basic: How can purity and structural integrity of this compound be validated?

Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA. Retention time and UV absorption (λ = 254 nm) help confirm purity (≥95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 283.34 for Boc-protected analogs) .
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 7.3–7.5 (benzyl aromatic protons) and δ 3.5–4.2 (thienopyridine CH₂ groups) .

Advanced: How to resolve contradictions in enantiomeric activity data for thienopyridine analogs?

Answer:

  • Chiral Separation : Use Chiralcel OD-H columns with hexane:isopropanol (80:20) to resolve enantiomers. Prasugrel analogs showed baseline separation (Rₛ > 1.5) under these conditions .
  • Racemization Studies : Monitor enantiomer stability via time-dependent HPLC. For example, prasugrel racemizes rapidly in aqueous solutions, necessitating low-temperature storage .

Q. Table 2: CSP Column Performance

Chiral ColumnMobile PhaseResolution (Rₛ)Reference
Chiralcel OD-HHexane:isopropanol (80:20)1.8
Chiralpak AD-HEthanol:methanol (90:10)0.9

Advanced: How to design stability studies for metabolic profiling of thienopyridine derivatives?

Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH at 37°C. Monitor degradation via LC-MS/MS. Prasugrel analogs form glucuronide metabolites (e.g., m/z 589.1 → 413.0 fragmentation) .
  • pH Stability : Test in buffers (pH 1–9) to identify labile functional groups. The Cbz group is stable in acidic conditions but hydrolyzes under basic conditions (pH > 10) .

Advanced: What mechanistic insights guide the evaluation of radical quenching activity in thienopyridine derivatives?

Answer:

  • DPPH Assay : Dissolve the compound in ethanol and mix with DPPH (0.1 mM). Measure absorbance at 517 nm. HTC (a thieno analog) showed 70% quenching at 50 µM, suggesting hydrogen atom transfer (HAT) dominance .
  • Kinetic Studies : Use stopped-flow spectroscopy to differentiate single electron transfer (SET) vs. HAT mechanisms. Thienopyridines with electron-rich sulfur atoms favor SET pathways .

Advanced: How to address low yields in multi-step syntheses of Cbz-protected thienopyridines?

Answer:

  • Optimize Cyclization : Use Pd(OAc)₂/Xantphos catalyst in toluene at 110°C for thienopyridine ring formation (yield improvement from 40% → 75%) .
  • Workup Strategies : Employ aqueous extraction (NaHCO₃) to remove unreacted chloroformate, followed by silica gel chromatography (EtOAc/hexane gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid

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